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Compound of Interest

Compound Name: 3-Fluoro-5-iodopyridine

Cat. No.: B1320037 Get Quote

This guide provides a comparative analysis of the predicted 13C NMR spectrum of 3-Fluoro-5-
iodopyridine against the experimental spectra of related pyridine derivatives. This information

is valuable for researchers, scientists, and drug development professionals in the structural

elucidation and characterization of novel pyridine-based compounds.

Introduction to 13C NMR Spectroscopy of Pyridine
Derivatives
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical

technique for determining the carbon framework of organic molecules. In pyridine and its

derivatives, the chemical shift of each carbon atom is influenced by the electron density and

the nature of substituents on the aromatic ring. Electronegative substituents, such as fluorine,

and heavier halogens, like iodine, exert distinct electronic effects that alter the resonance

frequencies of the pyridine ring carbons. Understanding these substituent effects is crucial for

the correct assignment of 13C NMR signals and the verification of molecular structures.

Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for 3-Fluoro-5-
iodopyridine and the experimental values for pyridine, 3-fluoropyridine, and 3-iodopyridine. All

chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1320037?utm_src=pdf-interest
https://www.benchchem.com/product/b1320037?utm_src=pdf-body
https://www.benchchem.com/product/b1320037?utm_src=pdf-body
https://www.benchchem.com/product/b1320037?utm_src=pdf-body
https://www.benchchem.com/product/b1320037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d Name

C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) C6 (ppm)
Data
Source

3-Fluoro-5-

iodopyridin

e

150.3 159.1 139.0 95.9 147.8 Predicted

Pyridine 149.8 123.6 135.8 123.6 149.8
Experiment

al[1][2][3]

3-

Fluoropyrid

ine

147.3 158.4 123.8 123.8 137.8
Experiment

al[4]

3-

Iodopyridin

e

152.9 94.9 142.1 133.5 147.4
Experiment

al

Note: The 13C NMR data for 3-Fluoro-5-iodopyridine is based on computational predictions

and should be confirmed with experimental data.

Substituent Effects on the Pyridine Ring
The introduction of fluorine and iodine at the 3- and 5-positions of the pyridine ring,

respectively, leads to significant changes in the 13C NMR spectrum compared to the parent

pyridine molecule. The diagram below illustrates the logical relationship of how these

substituents influence the chemical shifts.

Pyridine
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Fluorine at C3
(Electronegative)Inductive Effect

Iodine at C5
(Heavy Atom Effect)

Anisotropic & Spin-Orbit Coupling
3-Fluoro-5-iodopyridine

(Predicted Shifts)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_228591578
https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://www.chemicalbook.com/SpectrumEN_110-86-1_13CNMR.htm
https://spectrabase.com/spectrum/IifBPxGfl08
https://www.benchchem.com/product/b1320037?utm_src=pdf-body
https://www.benchchem.com/product/b1320037?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Influence of Fluoro and Iodo Substituents on Pyridine 13C NMR.

Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a proton-decoupled 13C NMR

spectrum of a pyridine derivative.[5][6]

1. Sample Preparation:

Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

The choice of solvent can slightly influence chemical shifts.[1]

Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup:

The spectrum is acquired on a standard NMR spectrometer.

Tune and match the probe for the 13C frequency.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

A standard proton-decoupled pulse sequence is typically used.

The spectral width should be set to cover the expected range of carbon chemical shifts

(typically 0-220 ppm for organic compounds).

The number of scans will depend on the sample concentration and can range from several

hundred to several thousand to achieve an adequate signal-to-noise ratio.

A relaxation delay (D1) of 1-2 seconds is commonly used for qualitative spectra.

4. Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane,

TMS, at 0 ppm).

Apply baseline correction to obtain a flat baseline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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